molecular formula C11H17N3OS B11793757 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Cat. No.: B11793757
M. Wt: 239.34 g/mol
InChI Key: XPRITXJMSHFDKO-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a cyclopropyl group, a thiazole ring, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step might involve the use of cyclopropylamine in a substitution reaction.

    Amide bond formation: The final step could involve coupling the thiazole derivative with a suitable carboxylic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or continuous flow processes: To ensure consistent quality and yield.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or borane for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to sulfoxides or sulfones.

    Reduction: Can yield primary or secondary amines.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of thiazole-containing compounds with biological targets.

    Medicine: Potentially as a lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupt cellular processes: Leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclopropyl-N-(thiazol-2-yl)propanamide: Lacks the (S)-1-ethyl group.

    2-Amino-N-cyclopropyl-N-(thiazol-2-yl)butanamide: Has a longer carbon chain.

    2-Amino-N-cyclopropyl-N-(thiazol-2-yl)pentanamide: Has an even longer carbon chain.

Uniqueness

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7?,8-/m0/s1

InChI Key

XPRITXJMSHFDKO-MQWKRIRWSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)N(C2CC2)C(=O)C(C)N

Canonical SMILES

CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.